molecular formula C9H13N5 B1213205 1-(o-Tolyl)biguanide CAS No. 93-69-6

1-(o-Tolyl)biguanide

Cat. No. B1213205
CAS RN: 93-69-6
M. Wt: 191.23 g/mol
InChI Key: SQZCAOHYQSOZCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(o-Tolyl)biguanide and related compounds involves several routes. One method reported is the reaction of hydrazide derivatives with dicyandiamide in acidic medium to synthesize 1-arylamidebiguanide hydrochloride salts, which showcases the versatility in the chemical synthesis of biguanide derivatives (Basyouni et al., 2017).

Molecular Structure Analysis

The molecular structure of 1-(o-Tolyl)biguanide has been elucidated through various spectroscopic techniques. Single-crystal X-ray diffraction has been used to determine the structure of 1-(o-tolyl)biguanidium chloride, revealing a layered arrangement facilitated by hydrogen bonds and hydrophobic interactions, demonstrating the compound's complex molecular geometry (Kaabi et al., 2020).

Chemical Reactions and Properties

1-(o-Tolyl)biguanide participates in various chemical reactions due to its functional groups. For example, reactions of secondary silanes with biguanide bases have been explored, leading to the synthesis of oligomeric 1,4-bis(silyl)biguanides, showcasing its reactivity and potential in creating complex molecules (Shankar et al., 2001).

Physical Properties Analysis

The physical properties of 1-(o-Tolyl)biguanide, such as its solubility, melting point, and crystal structure, are crucial for its application in various fields. Detailed studies on its physical properties are essential for understanding how this compound behaves under different conditions and how it can be manipulated for specific uses. However, specific studies on the physical properties of 1-(o-Tolyl)biguanide itself are scarce, highlighting an area for future research.

Chemical Properties Analysis

The chemical properties of 1-(o-Tolyl)biguanide, including its acidity, basicity, and reactivity towards different chemical agents, are determined by its molecular structure. The presence of the biguanide moiety suggests a potential for complexation with metals and participation in hydrogen bonding, which is significant for its applications in chemistry and materials science. A deeper understanding of its chemical properties can be gained from studies focusing on biguanide derivatives (Grytsai, Ronco, & Benhida, 2021).

Scientific Research Applications

1. Molecular Structure and Spectral Studies

1-(o-Tolyl)biguanide (OTB) has been analyzed for its molecular structure using theoretical approaches like B3LYP using 6-311++G(d,p) basis set level of theory. Studies have focused on the optimized geometric bond lengths, bond angles, dihedral angles, and vibrational spectra, including FT-IR and FT-Raman, of OTB. These analyses are crucial for understanding the molecular characteristics and the effects of charge delocalization leading to Y-aromaticity in OTB (Beaula et al., 2017).

2. Structural and Electronic Properties

The structural and electronic aspects of biguanides, which include OTB, have been explored in detail. X-ray crystal structure analysis and spectroscopic studies like UV, 1 H, and 15 N NMR confirm that biguanides exist in specific tautomeric forms. Understanding these forms is essential for accurate representation and further studies on biguanides (Kathuria et al., 2018).

3. Antimicrobial and Antibacterial Properties

Research on OTB and other polyether biguanides has revealed their potential as antimicrobial agents. A study synthesized polyether biguanide compounds by reacting polyetheramine with o-tolylbiguanide and evaluated their antimicrobial performance against E. coli and S. aureus. This study highlights the potential of these compounds in developing new antibacterial agents (Li et al., 2021).

4. Coordination Chemistry and Metal Complexes

OTB has been studied in the context of coordination chemistry. Theoretical studies have been conducted to determine the favorable coordination sites among the nitrogen and chlorine atoms in N-chlorosubstituted derivatives of N-deprotonated tautomeric biguanide, including OTB. Such studies are critical for understanding how these ligands interact with metals like zinc, potentially influencing their therapeutic properties (François et al., 2020).

5. Synthesis and Characterization of Copper Complexes

The synthesis and characterization of copper complexes with 1-(o-tolyl)biguanide and a-ketoglutaric acid have been explored. These complexes have demonstrated potential therapeutic applications due to their antitumor, antifungal, and antimicrobial activities (Mihalache et al., 2019).

Future Directions

: Sigma-Aldrich. “1-(o-Tolyl)biguanide.” Link

properties

IUPAC Name

1-(diaminomethylidene)-2-(2-methylphenyl)guanidine
Source PubChem
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InChI

InChI=1S/C9H13N5/c1-6-4-2-3-5-7(6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZCAOHYQSOZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4751-99-9 (mono-hydrochloride)
Record name 2-Tolylbiguanide
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DSSTOX Substance ID

DTXSID3042051
Record name 1-(o-Tolyl)biguanide
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(o-Tolyl)biguanide

CAS RN

93-69-6
Record name o-Tolylbiguanide
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Record name o-Tolylbiguanide
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Record name Imidodicarbonimidic diamide, N-(2-methylphenyl)-
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Record name O-TOLYL BIGUANIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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